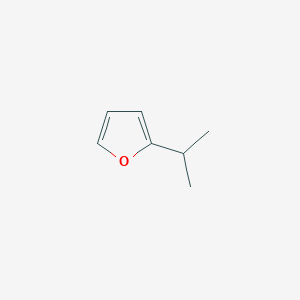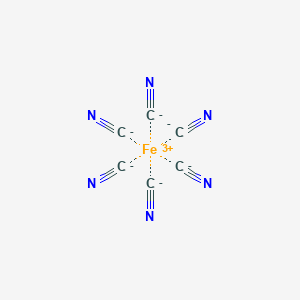
Ferricyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferricyanide is an iron coordination entity.
Applications De Recherche Scientifique
Evaluation of Ferricyanide Effects on Microorganisms
Liu, Sun, Zhai, and Dong (2009) studied the impact of this compound on the growth and viability of E. coli. They found that this compound concentrations below 25.0mM had negligible effects on growth and morphology, whereas higher concentrations inhibited growth and affected bacterial viability (Liu, Sun, Zhai, & Dong, 2009).
This compound in Bioassays for Water Quality
Catterall et al. (2010) utilized this compound in bioassays for determining water quality parameters. They demonstrated good correlation between this compound-mediated respiration assays and standard cell density measurements, indicating the suitability of this compound in monitoring microbial populations in water quality assessments (Catterall, Robertson, Teasdale, Welsh, & John, 2010).
This compound in Cell Attachment and Replication
Ellem and Kay (1983) found that potassium this compound stimulates cell attachment and replication in human melanoma cells, especially when serum is a limiting growth factor. They suggested that this compound may provide energy for cell surface processes important for attachment and replication (Ellem & Kay, 1983).
This compound in Antimicrobial Susceptibility Testing
Chotinantakul, Suginta, and Schulte (2014) adapted a this compound-based electrochemical cell respiration assay for antimicrobial susceptibility testing. They demonstrated that this compound can be used to measure drug-induced cell death in bacterial populations (Chotinantakul, Suginta, & Schulte, 2014).
This compound in Bioconjugation Applications
Obermeyer et al. (2014) identified this compound as a mild and efficient oxidant for coupling anilines and o-aminophenols on protein substrates. This application is significant for creating complex bioconjugates in biotechnology and materials applications (Obermeyer, Jarman, Netirojjanakul, El Muslemany, & Francis, 2014).
This compound in Environmental Toxicology
Tarasova, Stom, and Kudryasheva (2011) explored the impact of humic substances on the toxicity of this compound solutions. Their findings contribute to understanding the environmental impact and management of this compound contamination (Tarasova, Stom, & Kudryasheva, 2011).
This compound in Microbial Fuel Cells
Lawson, Rossi, Regan, and Logan (2020) investigated the impact of this compound as a cathodic electron acceptor in microbial fuel cells, highlighting its effect on internal resistance and power densities (Lawson, Rossi, Regan, & Logan, 2020).
Propriétés
Numéro CAS |
13408-62-3 |
|---|---|
Formule moléculaire |
C6FeN6-3 |
Poids moléculaire |
211.95 g/mol |
Nom IUPAC |
iron(3+);hexacyanide |
InChI |
InChI=1S/6CN.Fe/c6*1-2;/q6*-1;+3 |
Clé InChI |
YAGKRVSRTSUGEY-UHFFFAOYSA-N |
SMILES isomérique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
Synonymes |
ferric hexacyanide ferricyanide hexacyanoferrate III iron-hexacyanide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


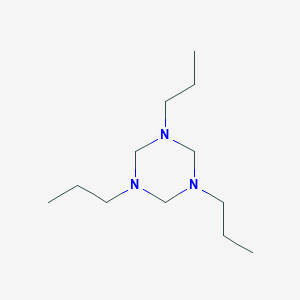


![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
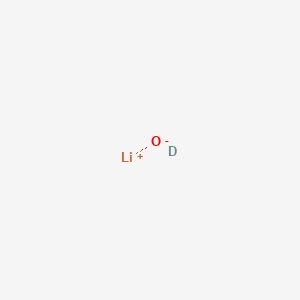

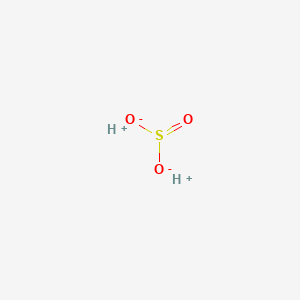
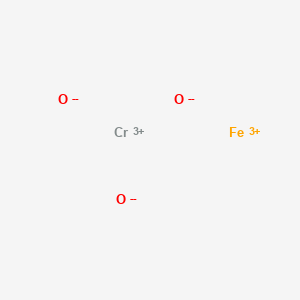
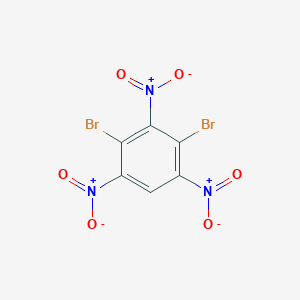
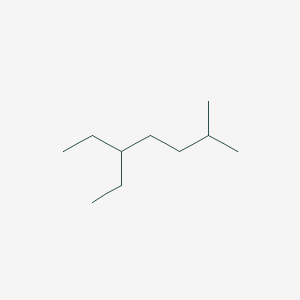


![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)
